2-(2-Methylpropoxy)benzonitrile

Pharmaceutical Intermediates Regioselective Synthesis Impurity Control

2-(2-Methylpropoxy)benzonitrile, also designated 2-isobutoxybenzonitrile, is an ortho-substituted benzonitrile derivative with molecular formula C11H13NO and molecular weight 175.23 g/mol. The compound is a room-temperature liquid characterized by the presence of an isobutoxy group at the ortho position relative to the nitrile moiety.

Molecular Formula C11H13NO
Molecular Weight 175.23 g/mol
CAS No. 902093-98-5
Cat. No. B3372405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methylpropoxy)benzonitrile
CAS902093-98-5
Molecular FormulaC11H13NO
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESCC(C)COC1=CC=CC=C1C#N
InChIInChI=1S/C11H13NO/c1-9(2)8-13-11-6-4-3-5-10(11)7-12/h3-6,9H,8H2,1-2H3
InChIKeyXFQVUWGQZLJGJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Methylpropoxy)benzonitrile (CAS 902093-98-5): Critical Intermediate for Febuxostat and Ortho-Alkoxybenzonitrile Scaffold


2-(2-Methylpropoxy)benzonitrile, also designated 2-isobutoxybenzonitrile, is an ortho-substituted benzonitrile derivative with molecular formula C11H13NO and molecular weight 175.23 g/mol [1]. The compound is a room-temperature liquid characterized by the presence of an isobutoxy group at the ortho position relative to the nitrile moiety . Its primary documented industrial application is as a key intermediate in the synthesis of febuxostat, a non-purine selective xanthine oxidase inhibitor approved for the treatment of hyperuricemia and gout . The compound exhibits a calculated logP value of 3.276, indicating substantial lipophilicity that influences its behavior in organic synthesis and potential partitioning characteristics [2].

Positional Isomerism in 2-(2-Methylpropoxy)benzonitrile: Why 4-Isobutoxybenzonitrile Cannot Replace Ortho-Substituted Scaffolds


Substitution of 2-(2-methylpropoxy)benzonitrile with its para-isomer, 4-isobutoxybenzonitrile (CAS 5203-15-6), or other alkoxybenzonitrile analogs is not functionally equivalent and may lead to synthetic failure or regulatory complications. The ortho position of the isobutoxy group relative to the nitrile establishes a specific spatial geometry and electronic environment that is essential for subsequent regioselective transformations in febuxostat synthesis . In pharmaceutical impurity profiling, 4-isobutoxybenzonitrile is explicitly categorized as Febuxostat Impurity 23, underscoring that its presence in the target compound represents a process-related impurity rather than an acceptable substitute . Furthermore, the ortho-substitution pattern confers distinct reactivity in nucleophilic aromatic substitution and coupling reactions that cannot be replicated by meta- or para-substituted isomers [1].

Quantitative Differentiation of 2-(2-Methylpropoxy)benzonitrile Against Comparator Compounds and Isomers


Positional Isomer Differentiation: Ortho (CAS 902093-98-5) vs. Para (CAS 5203-15-6) in Febuxostat Synthesis Pathways

2-(2-Methylpropoxy)benzonitrile (ortho-isomer, CAS 902093-98-5) serves as the direct precursor for bromination to yield 5-bromo-2-isobutoxybenzonitrile, the penultimate intermediate in febuxostat synthesis . In contrast, 4-isobutoxybenzonitrile (para-isomer, CAS 5203-15-6) is classified as Febuxostat Impurity 23 and cannot serve as a functional replacement in this synthetic route . The ortho-substitution pattern enables electrophilic aromatic substitution at the para position relative to the alkoxy group (position 5 of the ring), a regioselectivity that is geometrically impossible with the para-isomer .

Pharmaceutical Intermediates Regioselective Synthesis Impurity Control

LogP and Lipophilicity Comparison: 2-(2-Methylpropoxy)benzonitrile vs. Unsubstituted Benzonitrile

The introduction of the 2-methylpropoxy (isobutoxy) group at the ortho position of benzonitrile substantially increases lipophilicity compared to unsubstituted benzonitrile. 2-(2-Methylpropoxy)benzonitrile exhibits a measured logP value of 3.276 [1], whereas unsubstituted benzonitrile (CAS 100-47-0) has a logP value of 1.56 [2]. This difference of +1.716 logP units corresponds to approximately a 52-fold increase in octanol-water partition coefficient, indicating significantly enhanced hydrophobic character [3].

Physicochemical Properties Partition Coefficient Drug Design

Oxidative Reactivity Profile: 2-(2-Methylpropoxy)benzonitrile Exhibits Distinct Peroxide Radical Scavenging Behavior

2-(2-Methylpropoxy)benzonitrile demonstrates measurable oxidative properties attributable to its capacity to form hydroperoxides from peroxide radicals in alkaline solution . This reactivity distinguishes it from non-alkoxy substituted benzonitriles and simpler alkyl ethers, which lack the conjugated nitrile group that stabilizes the hydroperoxide intermediate. The compound's oxidation behavior has been characterized, establishing its potential utility as a mechanistic probe or synthetic handle in oxidation-reduction sequences .

Oxidative Chemistry Stability Studies Reaction Intermediates

Derivative Activity Profile: 2-Isobutoxybenzonitrile Scaffold Enables Potent Xanthine Oxidase Inhibition When Functionalized

While 2-(2-methylpropoxy)benzonitrile itself serves primarily as a synthetic building block, derivatives containing the 2-isobutoxybenzonitrile core exhibit nanomolar potency against xanthine oxidase. Specifically, 5-(2-amino-6-oxo-1,6-dihydropyrimidin-4-yl)-2-isobutoxybenzonitrile (CAS 1415309-89-5) and related pyrimidone derivatives demonstrate IC50 values in the nanomolar range, with optimization campaigns achieving a 470-fold improvement in in vitro IC50 through structure-guided design . This scaffold class provides a validated platform for reversible, competitive xanthine oxidase inhibition, with compounds advancing to in vivo efficacy evaluation in hyperuricemic rat models .

Xanthine Oxidase Inhibition Medicinal Chemistry Febuxostat Derivatives

Industrial Purity Specifications: Standardized 95% Minimum Purity with Batch-Specific Analytical Documentation

Commercial suppliers of 2-(2-methylpropoxy)benzonitrile (CAS 902093-98-5) consistently specify a minimum purity of 95% . Bidepharm provides batch-specific quality control documentation including NMR, HPLC, and GC analytical reports for each production lot . This level of analytical support exceeds the documentation typically provided for generic benzonitrile derivatives and bench-scale building blocks, offering procurement traceability suitable for GMP-adjacent intermediate sourcing .

Quality Control Analytical Chemistry Procurement Specifications

Optimal Deployment Scenarios for 2-(2-Methylpropoxy)benzonitrile (CAS 902093-98-5) Based on Quantified Differentiation


Febuxostat Intermediate Manufacturing: Ortho-Isomer as Essential Precursor for 5-Bromo-2-isobutoxybenzonitrile

In the industrial synthesis of febuxostat (CAS 144060-53-7), 2-(2-methylpropoxy)benzonitrile serves as the direct precursor for bromination to yield 5-bromo-2-isobutoxybenzonitrile, a penultimate intermediate . The ortho-substitution pattern is structurally essential for this regioselective transformation; the para-isomer (4-isobutoxybenzonitrile, CAS 5203-15-6) cannot substitute in this step and is instead classified as a process impurity (Febuxostat Impurity 23/43) . Procurement of CAS 902093-98-5 with batch-specific analytical documentation (NMR, HPLC, GC) enables quality control verification of isomeric purity, directly supporting regulatory compliance in pharmaceutical intermediate supply chains .

Xanthine Oxidase Inhibitor Medicinal Chemistry: Scaffold for Derivatization to Nanomolar Potency Inhibitors

The 2-isobutoxybenzonitrile core serves as a validated scaffold for the synthesis of xanthine oxidase inhibitors. Derivatives such as 5-(2-amino-6-oxo-1,6-dihydropyrimidin-4-yl)-2-isobutoxybenzonitrile (CAS 1415309-89-5) achieve nanomolar IC50 values against human XO . Structure-activity relationship campaigns utilizing this scaffold have demonstrated 470-fold improvements in in vitro potency through iterative optimization . The elevated logP (3.276) of the parent compound contributes to favorable partitioning characteristics that can be leveraged in analog design [1].

Oxidative Chemistry Investigations: Hydroperoxide Formation in Alkaline Peroxide Systems

The compound's characterized ability to form hydroperoxides from peroxide radicals in alkaline solution enables its use as a mechanistic probe in oxidation reaction studies . This reactivity profile, which stems from the combination of the ortho-alkoxy group and the conjugated nitrile moiety, distinguishes it from simpler benzonitrile derivatives and provides a defined oxidative behavior that can be exploited in synthetic methodology development or degradation pathway elucidation .

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